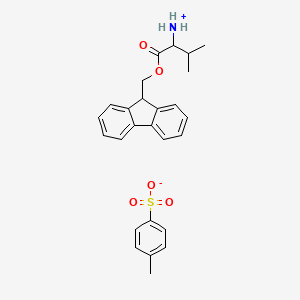![molecular formula C25H48F6N2O10Si2 B14129234 Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is a specialized organosilicon compound known for its unique properties and applications. It is characterized by its molecular structure, which includes hexafluoropentyl and bis(triethoxysilyl)propyl groups, making it a valuable building block in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate typically involves the reaction of hexafluoropentanol with bis(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often facilitated by the presence of a base such as ammonia or an organotin catalyst.
Major Products Formed
The major products formed from these reactions include siloxane networks and cross-linked polymers, which are valuable in creating durable and resistant coatings .
Wissenschaftliche Forschungsanwendungen
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate involves the formation of strong siloxane bonds upon hydrolysis and condensation. These bonds contribute to the compound’s stability and durability. The hexafluoropentyl group imparts hydrophobic and oleophobic properties, making it effective in creating water and oil-resistant surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecafluorooctyl (bis(triethoxysilyl)propyl)carbamate: Similar in structure but with a longer fluorinated chain, offering enhanced hydrophobic properties.
Trifluoro-1-(trifluoromethyl)ethyl [3-(trimethoxysilyl)propyl]carbamate: Contains a shorter fluorinated chain, providing different hydrophobic and oleophobic characteristics.
Uniqueness
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is unique due to its balanced hydrophobic and oleophobic properties, making it versatile for various applications. Its specific molecular structure allows for effective surface modification and the creation of durable coatings .
Eigenschaften
Molekularformel |
C25H48F6N2O10Si2 |
|---|---|
Molekulargewicht |
706.8 g/mol |
IUPAC-Name |
[2,2,3,3,4,4-hexafluoro-5-(3-triethoxysilylpropylcarbamoyloxy)pentyl] N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C25H48F6N2O10Si2/c1-7-38-44(39-8-2,40-9-3)17-13-15-32-21(34)36-19-23(26,27)25(30,31)24(28,29)20-37-22(35)33-16-14-18-45(41-10-4,42-11-5)43-12-6/h7-20H2,1-6H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
YCBPNPQAQPNRNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)OCC(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



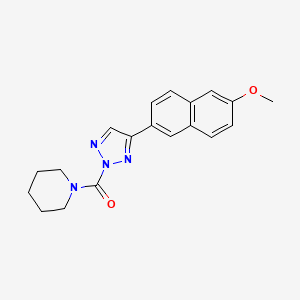
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
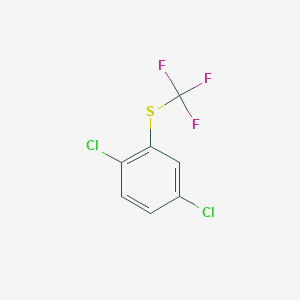
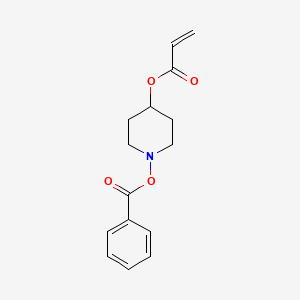

![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)

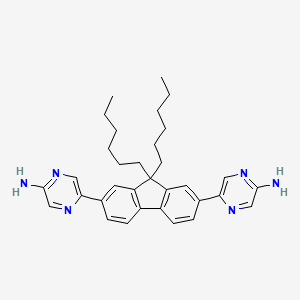
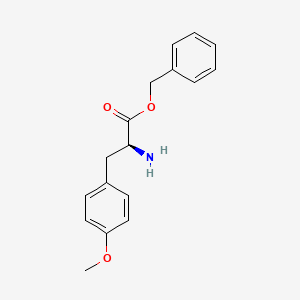
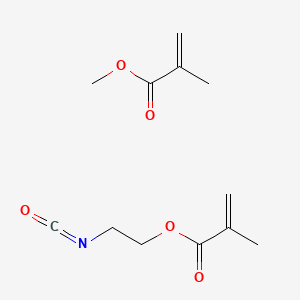
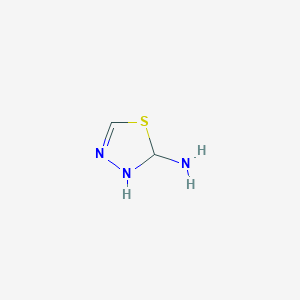
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
